N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide
Description
N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a piperidine-sulfonylphenyl moiety and a cyclopentanecarboxamide group. Its design integrates features known to enhance pharmacokinetic properties, including the sulfonyl group (improving solubility) and the cyclopentane ring (increasing metabolic stability) .
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c29-24(18-5-1-2-6-18)25-19-9-11-20(12-10-19)32(30,31)28-15-13-17(14-16-28)23-26-21-7-3-4-8-22(21)27-23/h3-4,7-12,17-18H,1-2,5-6,13-16H2,(H,25,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJGZXXUJZYUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties. They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been known to interact with various targets due to their broad range of chemical and biological properties.
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This solubility can influence the bioavailability of the compound.
Result of Action
Imidazole derivatives have been known to exhibit a wide variety of interesting biochemical and pharmacological properties.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C26H30N4O3S
- Molecular Weight : 478.61 g/mol
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to this compound have been shown to inhibit Wnt-dependent transcription and cancer cell proliferation. In particular, one study reported that a related compound inhibited the growth of colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM, respectively .
The mechanism underlying the anticancer activity of this class of compounds typically involves the inhibition of key signaling pathways such as the Wnt/β-catenin pathway. This pathway plays a crucial role in cell proliferation and differentiation, making it a target for cancer therapy. The binding mode of these compounds suggests they interact with specific hotspots in the β-catenin complex, leading to reduced transcriptional activity associated with tumor growth .
Other Biological Activities
In addition to anticancer properties, benzimidazole derivatives have been noted for their antibacterial and antiviral activities. The structural characteristics of this compound suggest potential applications in treating infections due to their ability to disrupt bacterial cell wall synthesis and inhibit viral replication .
Case Studies
Scientific Research Applications
Anticancer Applications
The compound's structural features suggest it may exhibit significant anticancer properties. Research indicates that compounds containing benzimidazole and piperidine moieties often demonstrate cytotoxic activity against various cancer cell lines. For instance:
- Mechanism of Action : The benzimidazole ring is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This interaction can lead to apoptosis in cancer cells.
- Case Studies : A study evaluating similar compounds showed promising results against human cancer cell lines, including colon and breast cancers, indicating that modifications in the chemical structure can enhance potency against specific cancer types .
Antimicrobial Activity
The compound's sulfonamide group is recognized for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis:
- In Vitro Studies : Recent evaluations of sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The benzimidazole component may also contribute to enhanced antimicrobial activity through additional mechanisms .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly regarding acetylcholinesterase and other enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide have been studied for their ability to inhibit acetylcholinesterase, which is critical in treating Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities:
- Synthetic Routes : The synthesis often includes the formation of the piperidine and benzimidazole moieties through condensation reactions followed by sulfonation and cyclization processes. The specific conditions and reagents used can significantly affect the yield and purity of the final product .
Research Findings and Insights
Recent research highlights the versatility of this compound in drug design:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with two analogs from published studies:
Structural Analog 1: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Structure : Features a benzimidazole core substituted with methoxy groups (3,4-dimethoxyphenyl and 4-methoxyphenyl) and a propyl chain.
- Key Functional Groups : Methoxy groups (electron-donating), propyl chain (hydrophobic), and carboxamide.
- Synthesis : Achieved via cyclocondensation and amidation, with a 58% yield .
- Properties : Methoxy groups enhance lipophilicity but may reduce solubility compared to sulfonyl-containing analogs.
Structural Analog 2: N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)
- Structure : Combines benzimidazole with a formamidine linker and 4-chlorophenyl group.
- Key Functional Groups : Chlorophenyl (electron-withdrawing), formamidine (polarizable).
- Antitumor Activity : Demonstrated moderate activity in preliminary screens, though exact IC50 values are unreported .
- Synthesis : Yield of 70%, with IR and NMR data confirming structure (e.g., δ=12.83 ppm for NH) .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : The sulfonyl group may improve binding to ATP pockets in kinases, while the cyclopentanecarboxamide could reduce off-target interactions compared to bulkier substituents in Analog 1.
- Analog 1 : Methoxy groups may limit solubility but improve membrane permeability, favoring CNS-targeting applications.
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR-Cas9 knockout : Validate target dependency by deleting candidate genes (e.g., EGFR) in cell lines .
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase signaling pathway inhibition .
- In vivo PD models : Monitor biomarker modulation (e.g., p-EGFR levels in tumor xenografts) via immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
